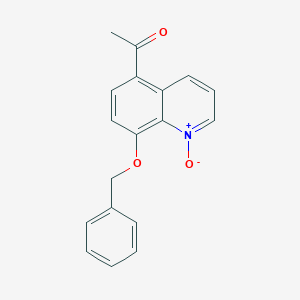

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJVXAIEYJTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548265 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100331-93-9 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a notable member of the quinoline N-oxide family, serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. This guide offers a comprehensive exploration of its chemical properties, balancing established data with theoretically derived characteristics based on the well-understood reactivity and spectroscopic behavior of the quinoline N-oxide scaffold. We delve into its molecular structure, physicochemical properties, synthesis, and reactivity, providing a foundational resource for its application in medicinal chemistry and drug development. The ensuing discussion is tailored for an audience with a strong foundation in organic and medicinal chemistry, aiming to facilitate the strategic use of this compound in complex synthetic pathways.

Introduction: The Quinoline N-Oxide Scaffold in Medicinal Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds, including antimalarial, anticancer, and antibacterial agents. The introduction of an N-oxide functionality to the quinoline ring system profoundly alters its electronic properties and reactivity, often enhancing its biological profile or rendering it a versatile precursor for further functionalization. Quinoline N-oxides are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This compound (CAS No. 100331-93-9) emerges as a synthetic intermediate of significant interest, particularly in the preparation of phenylethanolamine derivatives which are potent β2 adrenoceptor agonists.[1] Its unique substitution pattern, featuring an acetyl group at the 5-position and a bulky phenylmethoxy (benzyloxy) group at the 8-position, presents both opportunities and challenges in synthetic design. Understanding the interplay of these functional groups with the reactive N-oxide moiety is crucial for its effective utilization.

Molecular and Physicochemical Properties

A comprehensive understanding of the molecular and physicochemical properties of this compound is essential for its handling, reaction design, and application in drug discovery pipelines.

Molecular Structure and Identification

The foundational identity of this compound is established by its structural and molecular identifiers.

| Property | Value | Source |

| IUPAC Name | 1-(8-(benzyloxy)-1-oxidoquinolin-1-ium-5-yl)ethan-1-one | N/A |

| Synonyms | 5-Acetyl-8-(benzyloxy)quinoline N-Oxide, 1-(1-Oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | [1] |

| CAS Number | 100331-93-9 | [1] |

| Molecular Formula | C₁₈H₁₅NO₃ | [1] |

| Molecular Weight | 293.32 g/mol | [1] |

Predicted Physicochemical Data

While extensive experimental data for this specific N-oxide is not publicly available, its properties can be predicted based on its structure and comparison with related compounds. It is important to distinguish these from the experimentally determined properties of its close analog, 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (CAS 93609-84-8), which has a reported melting point of 174-176°C.

| Property | Predicted Value/Information | Justification |

| Appearance | Light brown solid | Supplier information. |

| Melting Point | Expected to be a solid with a defined melting point. | General property of similar organic compounds. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the polarity of the N-oxide group and the large organic scaffold. |

| Stability & Storage | Store in a refrigerator (2-8°C). Sensitive to light and strong reducing agents. | Supplier recommendation and general reactivity of N-oxides. |

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding parent quinoline.

Synthetic Pathway

The most common method for the preparation of quinoline N-oxides is the oxidation of the quinoline nitrogen using a peroxy acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Acetyl-8-(phenylmethoxy)quinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled quinoline solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Caption: General reactivity patterns of the quinoline N-oxide core.

-

Electrophilic Substitution: The N-oxide group directs electrophilic substitution primarily to the C4 position. [2]This is in contrast to the parent quinoline, where electrophilic attack occurs on the benzenoid ring.

-

Nucleophilic Substitution: The C2 and C4 positions are activated towards nucleophilic attack. This is a highly valuable feature for introducing a variety of substituents. [3]* Deoxygenation: The N-oxide can be deoxygenated to the parent quinoline using various reducing agents (e.g., PCl₃, PPh₃).

-

Cycloaddition Reactions: The N-oxide moiety can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, providing access to complex heterocyclic systems. [4]

Influence of Substituents

The acetyl and phenylmethoxy groups on the benzenoid ring of this compound will modulate the reactivity of the core.

-

5-Acetyl Group: This electron-withdrawing group will deactivate the benzenoid ring towards electrophilic substitution. It also provides a reactive handle for further transformations, such as condensation reactions at the methyl group or conversion to other functional groups.

-

8-Phenylmethoxy Group: The ether oxygen is electron-donating through resonance, which could influence the regioselectivity of reactions on the benzenoid ring. The bulky nature of this group may also introduce steric hindrance, affecting the approach of reagents to the C8 position and the adjacent nitrogen of the pyridine ring.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as β2 adrenoceptor agonists. [1]This class of drugs is important in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The versatile reactivity of the quinoline N-oxide core, coupled with the functional handles provided by the acetyl and phenylmethoxy groups, makes this molecule a valuable scaffold for the generation of diverse chemical libraries for screening against various biological targets. The potential for C2 functionalization, for example, allows for the introduction of amine, aryl, or other groups that can significantly impact pharmacological activity.

Conclusion

This compound stands as a molecule of significant potential for the discerning medicinal chemist. While specific, experimentally-derived data on its physicochemical properties are limited, a robust understanding of its chemical behavior can be confidently extrapolated from the well-established chemistry of quinoline N-oxides. Its utility as a synthetic intermediate is clear, and the reactive handles it possesses open avenues for the creation of novel molecular architectures. This guide provides a foundational framework for researchers to leverage the unique chemical properties of this compound in the pursuit of new therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and expand its applications in drug discovery.

References

- Mąkosza, M., Kwast, A., & Wróbel, Z. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32.

- Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-175.

-

Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Retrieved from [Link]

- Reddy, C. K., & Kumar, A. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 484–492.

- Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(14), 4857-4865.

-

iChemical. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8. Retrieved from [Link]

- Bucherer, H. T., & Uhlmann, P. (1909). Ueber die Einwirkung von schwefligsauren Salzen auf Naphthylamine. Journal für Praktische Chemie, 80(1), 201-243.

-

Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

- Quiroga, J., et al. (2014). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 19(12), 20858-20871.

- Ramana, D. V., & Kantharaj, E. (2001). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 12(6), 664-673.

-

ResearchGate. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]

-

MDPI. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Retrieved from [Link]

-

Química Orgánica. (n.d.). Electrophilic substitution by N-oxides. Retrieved from [Link]

-

YouTube. (2020, October 31). Reactions of Quinoline. Retrieved from [Link]

-

ResearchGate. (1960). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

ACS Publications. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

The University of Manchester. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]

-

ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

YouTube. (2023, December 29). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]

-

ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

-

ResearchGate. (2020). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline 1-oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (1958). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Clark, J. (2000). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

physicochemical characteristics of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of this compound (CAS No. 100331-93-9). While specific experimental data for this particular molecule is scarce in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide details a representative synthetic pathway from its quinoline precursor, outlines expected spectroscopic and crystallographic features, and discusses potential biological activities based on the broader class of quinoline N-oxides. All protocols and theoretical discussions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Quinoline N-Oxide Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the quinoline nitrogen atom significantly alters the molecule's electronic and steric properties. This modification introduces a highly polar N→O bond, which can enhance aqueous solubility, alter metabolic pathways, and modulate biological activity.[3] The N-oxide group can also act as a directing group in further chemical modifications, enhancing the reactivity of the quinoline ring at specific positions.[4]

This compound is a specific derivative belonging to this promising class of compounds. It is primarily recognized as a synthetic intermediate in the preparation of phenylethanolamine derivatives, which have applications as β2 adrenoreceptor agonists.[5][6] This guide aims to consolidate the known information and provide expert-driven, scientifically-grounded extrapolations of its physicochemical properties to facilitate further research and development.

Synthesis and Structural Elucidation

The synthesis of this compound is a two-step process, starting from the commercially available 8-(phenylmethoxy)quinoline (also known as 8-benzyloxyquinoline). The process involves a Friedel-Crafts acetylation followed by N-oxidation.

Step 1: Synthesis of the Precursor, 5-Acetyl-8-(phenylmethoxy)quinoline

The precursor, 5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0), is synthesized via a Friedel-Crafts acetylation of 8-benzyloxyquinoline.[7] This electrophilic aromatic substitution introduces an acetyl group at the C-5 position of the quinoline ring.

Caption: N-Oxidation of the precursor to the final compound.

Structural Characterization

While specific experimental spectra for this compound are not publicly available, its structure can be confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Table 1: Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | - Acetyl protons (CH₃) as a singlet around δ 2.7 ppm.- Phenylmethoxy (benzyloxy) protons: -CH₂- as a singlet around δ 5.3 ppm; aromatic protons from δ 7.3-7.5 ppm.- Quinoline ring protons: Significant downfield shift of protons at C2 and C8 compared to the precursor due to the deshielding effect of the N-oxide group. | The electron-withdrawing and anisotropic effects of the N-oxide group deshield adjacent protons. Data is extrapolated from known quinoline N-oxide spectra. [8][9] |

| ¹³C NMR | - Acetyl carbonyl carbon around δ 198-202 ppm.- Quinoline carbons adjacent to the nitrogen (C2 and C8a) will show significant shifts compared to the precursor. | N-oxidation alters the electron density across the entire quinoline ring system. |

| FT-IR | - Strong C=O stretch for the acetyl group (~1680 cm⁻¹).- Characteristic N-O stretching vibration around 1250-1300 cm⁻¹.- C-O-C stretching for the ether linkage.- Aromatic C-H and C=C stretching vibrations. | The N-O bond has a characteristic absorption band in the fingerprint region of the IR spectrum. [7] |

| Mass Spec (HRMS) | Expected [M+H]⁺ of m/z 294.1130 for C₁₈H₁₆NO₃⁺. | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. |

Physicochemical Characteristics

The introduction of the N-oxide functionality is expected to significantly influence the physicochemical properties of the parent quinoline molecule.

Table 2: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| CAS Number | 100331-93-9 | [5] |

| Molecular Formula | C₁₈H₁₅NO₃ | [10] |

| Molecular Weight | 293.32 g/mol | [10] |

| Appearance | Light Brown Solid | [5] |

| Melting Point | Not available. Expected to be higher than the precursor due to increased polarity and potential for stronger intermolecular interactions. | General principle of N-oxides. [3] |

| Solubility | Not available. Expected to have higher solubility in polar solvents (e.g., DMSO, methanol) compared to the non-polar precursor due to the highly polar N-O bond. | General principle of N-oxides. [3] |

| Storage | 2-8°C, Refrigerator | [5] |

Potential Biological Activity and Applications

While this compound is primarily documented as a synthetic intermediate, the broader class of quinoline N-oxides exhibits significant biological activities that suggest potential therapeutic applications for this molecule and its derivatives.

Anticancer Potential

Substituted quinoline N-oxides have emerged as potent anticancer agents. [1]One of the key mechanisms of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in various cancers. [1]The planar quinoline ring system can also intercalate with DNA, disrupting replication and transcription in cancer cells. [7]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. [1]The N-oxide functionality can enhance this activity. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [7]The generation of reactive oxygen species (ROS) is another proposed mechanism by which quinoline derivatives can induce cellular damage in microorganisms. [7]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Protocol: Synthesis of this compound

Materials:

-

5-Acetyl-8-(phenylmethoxy)quinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and methanol for elution

Procedure:

-

Dissolution: Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the cooled quinoline solution over 30 minutes with vigorous stirring.

-

Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the mixture to 0°C and slowly add saturated NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Causality: The washes remove water-soluble impurities and residual acids.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to afford the pure this compound.

Protocol: Characterization Workflow

Caption: Workflow for physicochemical characterization.

References

-

BenchChem. (2025). The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. 1

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. 11

-

BenchChem. (2025). 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0. 12

-

BLD Pharm. 100331-93-9|5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide. 13

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. (2020-06-02). 14

-

Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents. 8

-

Electronic Supplementary Information. The Royal Society of Chemistry. 15

-

Pharmaffiliates. CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. 16

-

ChemicalBook. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8. 17

-

Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3). 7

-

(A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... ResearchGate. 4

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (2020-09-21). 2

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. 3

-

N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. (2025-08-09). 9

-

Quinoline-N-oxide(1613-37-2) 1H NMR spectrum. ChemicalBook. 18

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 100331-93-9|5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide|BLD Pharm [bldpharm.com]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8 [amp.chemicalbook.com]

- 18. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an N-oxide moiety can significantly enhance the biological activities of these compounds, leading to a diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide focuses on a specific derivative, 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a compound of interest for its potential therapeutic applications. While direct mechanistic studies on this molecule are nascent, this document synthesizes the current understanding of related quinoline N-oxides to propose and detail its most probable mechanisms of action. We provide a comprehensive exploration of its likely interactions with key cellular signaling pathways, its potential to induce oxidative stress, and its capacity for DNA intercalation. Furthermore, this guide presents detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses, thereby elucidating the compound's precise biological functions.

Introduction to this compound

This compound belongs to the broader class of substituted quinoline N-oxides. The core quinoline structure is a bicyclic aromatic heterocycle that is present in many biologically active natural products and synthetic drugs.[1] The N-oxide group, where the nitrogen atom of the quinoline ring is oxidized, can alter the electronic properties of the molecule, often leading to enhanced biological activity.[3]

The synthesis of substituted quinoline N-oxides can be achieved through various methods, including the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[3] The parent quinoline, 5-Acetyl-8-(phenylmethoxy)quinoline, can be synthesized via methods such as the Friedel-Crafts acetylation of 8-benzyloxyquinoline.[4] Subsequent oxidation would yield the N-oxide derivative. While often documented as a synthetic intermediate in the preparation of phenylethanolamine derivatives, its structural features suggest intrinsic bioactivity worth exploring.[5][6]

Proposed Mechanism of Action I: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A prominent mechanism of action for many anticancer quinoline N-oxide derivatives is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7]

Pathway Overview and Rationale

The PI3K/Akt/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[7] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (as part of the mTORC1 complex), which in turn promotes protein synthesis and cell growth. Given the established role of other quinoline N-oxides in targeting this pathway, it is hypothesized that this compound may exert its effects by inhibiting the phosphorylation and subsequent activation of key proteins in this cascade, such as Akt and mTOR.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: Western Blot Analysis

Western blotting is the gold standard for assessing the phosphorylation status of proteins in a signaling pathway.[8]

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT-116, A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[8]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane overnight at 4°C with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., β-actin).[8][11]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

-

Quantification: Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Table 1: Hypothetical Western Blot Densitometry Data

| Treatment Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR / Total mTOR Ratio |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | 0.75 | 0.80 |

| 5 | 0.40 | 0.45 |

| 10 | 0.15 | 0.20 |

Proposed Mechanism of Action II: Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Another common mechanistic feature of biologically active quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, leading to apoptosis.[4]

Rationale for ROS Induction

The quinoline N-oxide moiety can participate in redox cycling within the cell, leading to the production of ROS. This imbalance in the cellular redox state can overwhelm the antioxidant defense systems, resulting in oxidative damage to DNA, proteins, and lipids, ultimately triggering programmed cell death.

Experimental Validation: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[12][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well black plate and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

DCFH-DA Staining: Remove the treatment media and wash the cells with PBS. Add DCFH-DA working solution (e.g., 10 µM in serum-free media) to each well and incubate for 30 minutes at 37°C in the dark.[13]

-

Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

-

Data Normalization: The fluorescence intensity, which is proportional to the level of intracellular ROS, can be normalized to cell viability determined by a parallel assay (e.g., MTT assay).

Caption: Experimental workflow for intracellular ROS detection.

Proposed Mechanism of Action III: DNA Intercalation

The planar aromatic structure of the quinoline ring suggests that it may act as a DNA intercalator.[4] Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxicity.[14]

Rationale for DNA Intercalation

The flat, polycyclic aromatic system of the quinoline core in this compound is structurally suited for stacking interactions with DNA base pairs. This binding mode can cause local unwinding and lengthening of the DNA helix, interfering with the function of enzymes like topoisomerases and DNA polymerases.

Experimental Validation: Ethidium Bromide Displacement Assay

This assay is based on the displacement of ethidium bromide (EtBr), a known DNA intercalator and fluorescent dye, from DNA. The displacement of EtBr by a competing intercalator leads to a decrease in fluorescence.[14]

Protocol:

-

Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer. Allow the mixture to incubate to form a stable complex with high fluorescence.[14]

-

Initial Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~590 nm).[14]

-

Titration with Compound: Add increasing concentrations of this compound to the DNA-EtBr solution.[14]

-

Fluorescence Quenching Measurement: After each addition, allow the solution to equilibrate and measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the concentration at which 50% of the EtBr is displaced (IC₅₀).

Table 2: Hypothetical Ethidium Bromide Displacement Data

| Compound Concentration (µM) | Relative Fluorescence (%) |

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 48 |

| 50 | 25 |

Corroborating Cytotoxicity: The MTT Assay

To correlate the proposed mechanisms of action with cellular outcomes, it is essential to determine the cytotoxic effects of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Add various concentrations of the compound to the wells and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, stemming from its quinoline N-oxide core structure. This guide has outlined three plausible and interconnected mechanisms of action: inhibition of the PI3K/Akt/mTOR pathway, induction of oxidative stress, and DNA intercalation. The provided experimental protocols offer a robust framework for researchers to systematically investigate and validate these hypotheses. Future studies should aim to integrate these findings, for example, by exploring the link between ROS production and the modulation of redox-sensitive signaling pathways like PI3K/Akt. A thorough elucidation of its mechanism of action will be pivotal for the continued development of this promising compound and its analogues as next-generation therapeutic agents.

References

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. (URL: )

- 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0 | Benchchem. (URL: )

-

ROS Assay Kit Protocol. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

-

Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - JoVE. (URL: [Link])

-

MTT Analysis Protocol - Creative Bioarray. (URL: [Link])

-

5-Acetyl-8-(benzyloxy)quinoline N-Oxide | CAS 100331-93-9 | Pharmaffiliates. (URL: [Link])

- Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Tre

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: [Link])

-

(A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... - ResearchGate. (URL: [Link])

-

Quinolines and its derivatives with versatile therapeutic potential - ScienceDirect. (URL: [Link])

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])

- In Vitro Characterization of DNA Intercalator 2: A Technical Guide - Benchchem. (URL: )

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])

-

Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. (URL: [Link])

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (URL: [Link])

-

Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed. (URL: [Link])

-

The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- PI3K/AKT/mTOR pathway and On

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. clyte.tech [clyte.tech]

- 4. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - UCL Discovery [discovery.ucl.ac.uk]

- 5. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinoline N-Oxide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline N-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The introduction of an N-oxide functional group to this privileged structure gives rise to quinoline N-oxides, a class of compounds with a remarkably broad spectrum of biological activities.[1] The N-oxide moiety is not merely a passive addition; it fundamentally alters the molecule's electronic properties, solubility, and metabolic profile, often enhancing its biological efficacy and creating new avenues for therapeutic intervention.[3][4] This alteration in physicochemical properties can lead to novel mechanisms of action and improved potency compared to the parent quinoline compounds.[4] As a result, quinoline N-oxide derivatives have garnered significant interest as versatile precursors and active agents in the development of new drugs, particularly in the fields of oncology, microbiology, and parasitology.[5][6] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising molecules.

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic potential of quinoline N-oxide derivatives is unlocked through chemical synthesis, which allows for the systematic modification of the core structure to optimize biological activity. A variety of synthetic methodologies have been developed to access these compounds.

A common and versatile method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1] This approach is highly flexible, enabling the introduction of a wide array of substituents onto the quinoline ring system.[1] Another powerful strategy is the direct functionalization of the quinoline ring through C-H activation, where the N-oxide itself acts as a directing group.[6] This method is particularly attractive for synthesizing C-2 and C-8 functionalized quinoline compounds under mild reaction conditions.[6][7]

Below is a generalized workflow illustrating a common synthetic approach.

Caption: Generalized workflow for the synthesis of substituted quinoline N-oxides.

Anticancer Activity: A Multifaceted Approach to Oncology

Quinoline N-oxide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines.[1][4] Their therapeutic potential is rooted in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.[4]

Mechanism of Action: Targeting Key Signaling Pathways

A prominent mechanism through which these compounds exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a central regulator of cell proliferation, survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting key kinases in this cascade, quinoline N-oxide derivatives can induce apoptosis (programmed cell death) and cell cycle arrest, thereby halting tumor progression.[4] Other reported mechanisms include the induction of DNA damage and the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage.[8][9]

Caption: Inhibition of PI3K/Akt/mTOR signaling by quinoline N-oxide derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline N-oxides is profoundly influenced by the nature and position of substituents on the quinoline core.[3] Methylation is a key modification, and its impact is highly position-dependent:

-

C-2 Methylation: While substitution at the C-2 position can sometimes be unfavorable in related quinolone compounds, specific substitutions on quinoline N-oxides at this position can be tolerated or even beneficial.[3]

-

C-8 Methylation: Research has demonstrated that C-8 methylation can significantly impact anticancer effects.[3]

-

C-4 Methylation: Methylation at other positions, such as C-4, has also been explored, with some derivatives showing notable tumor-initiating activity.[3]

The interplay between the N-oxide moiety, the methylation pattern, and other substituents determines the overall activity and selectivity of the compound against different cancer cell lines.[3]

Quantitative Anticancer Activity Data

The cytotoxic potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. Lower values indicate higher potency.

| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) |

| Quinoline N-Oxide Chalcones | Compound 59 | MCF-7 (Breast) | Most Active |

| TK-10 (Renal) | Most Active | ||

| Isoquinolinequinone N-Oxides | C(6) and C(7) amino isomers | NCI-60 Panel | Nanomolar range |

| Methylated Quinoline N-Oxides | 7-Methyl-4-nitroquinoline 1-oxide | Various | Data dependent |

| Data synthesized from multiple sources highlighting potent examples.[4][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for evaluating the anticancer potential of new compounds.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][4]

-

Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).[1]

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the viability percentage against the compound concentration.

Antimicrobial and Antiparasitic Activities

In an era of growing antimicrobial resistance, quinoline N-oxide derivatives have shown significant promise as novel antibacterial, antifungal, and antiparasitic agents.[1][11][12]

Antibacterial and Antifungal Potential

Substituted quinoline N-oxides have demonstrated potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][3] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.[1] The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[3]

Quantitative Antimicrobial Activity Data

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Methylated Quinoline N-Oxides | Staphylococcus aureus | Variable |

| Escherichia coli | Variable | |

| Candida albicans | Variable | |

| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 |

| Data synthesized from sources showing the potential of quinoline derivatives.[3][12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is a fundamental technique in microbiology to determine the potency of an antimicrobial agent. The agar dilution method is a reliable approach.

Detailed Methodology:

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar for bacteria) containing serial twofold dilutions of the quinoline N-oxide derivative. Also, prepare a growth control plate with no compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[3]

-

MIC Determination: After incubation, observe the plates for microbial growth. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed on the agar surface.[3]

Antiparasitic Activity

Quinoline derivatives have a long history in treating parasitic diseases, with quinine and chloroquine being famous examples.[2] Modern research has shown that quinoline N-oxides also possess significant antiparasitic properties. They have been investigated for activity against parasites such as Plasmodium falciparum (the causative agent of malaria), Toxoplasma gondii, and Trichomonas vaginalis.[2][13][14] The development of C-H alkenylation strategies for quinoline N-oxides is seen as a promising route to new and effective antiparasitic drugs.[11]

Toxicology and Future Perspectives

While the biological activities of quinoline N-oxide derivatives are promising, a thorough evaluation of their toxicological profile is essential for any progression toward clinical application. In vivo, quinoline can be metabolized to quinoline-N-oxide, which is then further processed.[15][16] Understanding the complete metabolic fate and potential for off-target toxicity is a critical aspect of drug development.[17] Studies have shown that while hydroxylation of quinoline can detoxify its genotoxic potential, both parent compounds and metabolites can be of ecotoxicological relevance.[18]

The future of this compound class lies in the rational design of derivatives with enhanced selectivity for their intended biological targets, thereby maximizing therapeutic efficacy while minimizing adverse effects. The strategic placement of substituents to fine-tune pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be key to developing clinically viable drug candidates. The versatility of the quinoline N-oxide scaffold ensures that it will remain a fertile ground for discovery in medicinal chemistry for years to come.

References

- A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides. (2025). Benchchem.

- Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone deriv

- Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide. (2025). Benchchem.

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). Benchchem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.

- Quinoline N-oxide. (n.d.). Chem-Impex.

- (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... (n.d.).

- Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).

- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2019). New Journal of Chemistry (RSC Publishing).

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024).

- Review on recent development of quinoline for anticancer activities. (n.d.). link.springer.com.

- Biological activities of quinoline deriv

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.

- Antiparasitic quinolines examined, chemical structures, inhibitory activity and toxicity testing. (n.d.).

- Synthesis of quinoline N‐oxides. (n.d.).

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC.

- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (n.d.).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.

- Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). epa.gov.

- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Biological Activities of Quinoline Deriv

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). link.springer.com.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- QdNO's derivatives with antibacterial activity. (n.d.).

- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. (2023). ChemRxiv | Cambridge Open Engage.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).

- Quinoline. (n.d.). PubChem - NIH.

- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (n.d.). MDPI.

- Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025).

- In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. (n.d.). PubMed.

- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PMC - NIH.

- Quinolines-1,2,3-triazolylcarboxamides exhibits antiparasitic activity in Trichomonas vaginalis. (2019).

- Synthesis and biological evaluation of quinoxaline di-N-oxide derivatives with in vitro trypanocidal activity. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CAS Number 100331-93-9: A UVCB Substance Profile

DISCLAIMER: Initial database searches for CAS Number 100331-93-9 reveal an association with the specific chemical compound 5-Acetyl-8-(benzyloxy)quinoline N-Oxide, sometimes referenced as an impurity in pharmaceutical synthesis.[1][2][3][4] However, a more complex and industrially relevant definition for this CAS number describes it as "Formaldehyde, reaction products with 1,3-benzenediol, 4-(1,1-dimethylethyl)phenol, 1,1'-methylenebis[isocyanatobenzene] and (phenylethyl)phenol." This latter description defines a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). This guide will focus exclusively on this UVCB substance, providing a technical framework for its scientific and industrial assessment.

Introduction: Understanding the UVCB Classification

In regulatory and industrial chemistry, substances are categorized to define their identity and manage their assessment. While many substances are "mono-constituent," defined by a single, well-characterized molecule, a significant portion falls under the UVCB classification.[5] UVCB substances, which constitute a large percentage of chemical registrations under regulations like REACH, are not defined by a specific molecular structure but rather by their starting materials and manufacturing process.[5][6][7]

The substance identified as CAS 100331-93-9 is a prototypical UVCB. It is a complex reaction product, a polymer whose final composition is inherently variable and contains a multitude of different molecular structures. Its identity is intrinsically linked to the five reactants from which it is synthesized. Understanding this substance, therefore, requires a deconstruction of its components and an analysis of their reaction chemistry.

Component Analysis: The Building Blocks

The properties and performance of this polymeric substance are derived from its five precursor components. The selection of these specific monomers suggests a design aimed at creating a robust, cross-linked thermosetting resin.

| Component | CAS Number | Molecular Formula | Key Properties & Function in Polymer |

| Formaldehyde | 50-00-0 | CH₂O | A key cross-linking agent that reacts with phenols to form methylene bridges (-CH₂-), creating the backbone of the phenolic resin network.[8][9] |

| 1,3-Benzenediol (Resorcinol) | 108-46-3 | C₆H₆O₂ | A highly reactive phenol with three active sites for electrophilic substitution, promoting a high degree of cross-linking and rapid cure times.[10][11] |

| 4-(1,1-dimethylethyl)phenol (p-tert-Butylphenol) | 98-54-4 | C₁₀H₁₄O | A mono-substituted phenol. The bulky tert-butyl group modifies the polymer's properties, potentially increasing its solubility in certain organic solvents and impacting its final mechanical properties.[12] |

| 1,1'-methylenebis[isocyanatobenzene] (MDI) | 101-68-8 | C₁₅H₁₀N₂O₂ | A diisocyanate that acts as a secondary cross-linking agent. Its -NCO groups react with the phenolic hydroxyl (-OH) groups to form urethane linkages, adding toughness and flexibility to the rigid phenolic network.[13][14] |

| (Phenylethyl)phenol | (Variable) | C₁₄H₁₄O | The exact isomer is not specified. This large, hydrophobic group would significantly modify the polymer's properties, likely enhancing its hydrophobicity and altering its thermal and mechanical characteristics. |

Synthesis and Inferred Polymer Structure

The creation of this substance involves a complex step-growth polymerization process where multiple reactions occur simultaneously. The primary reaction is the formation of a phenol-formaldehyde (PF) resin.[8][9] Phenols react with formaldehyde at their ortho and para positions to form hydroxymethylphenols, which then condense to form a network linked by methylene bridges.[9][15] The inclusion of the highly reactive resorcinol accelerates this process.

Concurrently, the isocyanate groups of MDI react with the abundant phenolic hydroxyl groups. This reaction forms urethane bonds, creating a hybrid polymer that is co-cured.[13][14] This is a known strategy to enhance the properties of PF resins, improving their toughness and adhesion.[13][16]

The resulting structure is an intricate, three-dimensional thermoset network. It is not a linear polymer with a repeating unit but a complex mass of cross-linked phenolic rings and urethane bridges.

Caption: Conceptual diagram of the UVCB polymer network.

Inferred Physicochemical Properties and Applications

Based on the reactant chemistry, the cured polymer product can be expected to exhibit the following properties:

-

State: A rigid, amorphous solid at room temperature.

-

Thermosetting Nature: Once cured, it will not melt upon reheating and will have high thermal stability.

-

Solubility: Insoluble in water and most common organic solvents due to its highly cross-linked structure.

-

Adhesion: Phenol-formaldehyde resins are excellent adhesives, particularly for wood products, as they can bond with lignin. The urethane component would likely enhance adhesion to a wider range of substrates.[8]

-

Mechanical Strength: The high degree of cross-linking would contribute to high hardness and compressive strength, while the urethane linkages would improve toughness and impact resistance.

These properties make the substance suitable for demanding industrial applications, including:

-

High-Performance Adhesives: For bonding structural wood products like exterior plywood or laminated beams.

-

Binding Resins: For manufacturing composite materials, friction materials (e.g., brake pads), or foundry molds.

-

Protective Coatings: Offering high resistance to heat, chemicals, and moisture.

Relevance to Drug Development: An Unsuitable Candidate

For an audience in drug development, it is crucial to understand that UVCB substances are fundamentally incompatible with the requirements of pharmaceutical development and regulatory approval.

-

Lack of a Definable Active Pharmaceutical Ingredient (API): The core of any drug product is a well-characterized API with a known, consistent structure. UVCB substances, by definition, lack this.[6][17]

-

Impossibility of Structure-Activity Relationship (SAR) Studies: Drug discovery relies on systematically modifying a chemical structure to optimize its biological activity. This is impossible for an undefined mixture.

-

Unpredictable Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, excretion (ADME), and biological mechanism of action cannot be determined for a variable and complex substance.

-

Manufacturing Inconsistency: The inherent variability of the polymerization process leads to batch-to-batch differences that are unacceptable for pharmaceuticals, where precise and consistent dosing is critical for safety and efficacy.[18]

-

Regulatory Barriers: Regulatory bodies like the FDA and EMA require the precise identification and characterization of any active substance. A UVCB would not meet these fundamental requirements.

Safety and Toxicological Considerations

The toxicological profile of the final cured polymer is not defined. A risk assessment must therefore focus on two areas: the hazards of the unreacted starting materials and the physical hazards of the final product.

-

Residual Monomers: The primary health concern is the potential for exposure to unreacted monomers that may remain trapped in the polymer matrix.

-

Formaldehyde: A known human carcinogen and sensitizer.

-

Phenols (Resorcinol, p-tert-Butylphenol): Can be corrosive and toxic.

-

MDI: A potent respiratory and skin sensitizer, a leading cause of occupational asthma.

-

-

Cured Polymer: The cured resin is generally considered to be of low toxicity. However, mechanical processes (e.g., grinding, cutting, or drilling) can generate dust, which may cause respiratory irritation and should be controlled. Thermal decomposition (e.g., through fire) can release hazardous combustion products.[19]

For UVCB substances, toxicological testing is conducted on the whole substance, as the properties of the mixture cannot be fully predicted from its individual components.[6]

References

- Liu, X. (n.d.). Fast Curing Phenol Formaldehyde and Isocyanate Based Hybrid Resin for. Mississippi State University - Scholars Junction.

- CymitQuimica. (n.d.). Indacaterol Impurity 6.

- Thomas, R. S., et al. (2021). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ALTEX, 38(1), 123–137. Published by PMC.

- Thomas, R. S., et al. (2021). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ALTEX.

- Thomas, R. S., et al. (2020). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ResearchGate.

- Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide.

- European Chemicals Agency (ECHA). (n.d.). What is a substance?.

- FILAB. (n.d.). UVCB substance analysis under REACH.

- SynZeal. (n.d.). Indacaterol Impurity 40.

- BLD Pharm. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide.

- Google Patents. (1957). US2806006A - Phenol-formaldehyde resin and its method of preparation.

- U.S. Environmental Protection Agency (EPA). (n.d.). Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. Substance Details - SRS.

- Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties.

- Wikipedia. (n.d.). Phenol formaldehyde resin.

- Fernández, N., et al. (2018). Isocyanate curing of novolac-type ligno-phenol-formaldehyde resins. ResearchGate.

- PubChem. (n.d.). formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt.

- Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.

- Safety Data Sheets. (n.d.). Sulfuric Acid 93%.

- U.S. Environmental Protection Agency (EPA). (n.d.). Formaldehyde, polymer with 1,3-benzenediol and phenol. Substance Details - SRS.

Sources

- 1. Indacaterol Impurity 6 | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Indacaterol Impurity 40 | CAS No. NA | | SynZeal [synzeal.com]

- 4. 100331-93-9|5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide|BLD Pharm [bldpharm.com]

- 5. What is a substance? - ECHA [echa.europa.eu]

- 6. Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. Phenol-formaldehyde resin | Synthesis, Uses & Properties | Britannica [britannica.com]

- 9. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 10. formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt | C13H13NaO4 | CID 44150487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. "Fast Curing Phenol Formaldehyde and Isocyanate Based Hybrid Resin for " by Xiaomei Liu [scholarsjunction.msstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 16. US2806006A - Phenol-formaldehyde resin and its method of preparation - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. sds.simplot.com [sds.simplot.com]

Introduction: The Quinoline N-Oxide Scaffold - A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds. We will delve into the structure-activity relationship (SAR) of this compound, a compound of significant interest within the esteemed quinoline N-oxide class of molecules. While direct experimental data for this specific entity is nascent, this document will provide a robust framework for its investigation, drawing upon established principles from the broader field of quinoline chemistry and pharmacology. Our approach is rooted in a deep understanding of the causality behind experimental design, ensuring a narrative that is both scientifically rigorous and practically insightful.

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an N-oxide moiety to this scaffold gives rise to quinoline N-oxides, a class of compounds exhibiting a remarkable spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][3] The N-oxide functional group significantly alters the electronic properties of the quinoline core, often enhancing biological efficacy and providing a versatile handle for further chemical modifications.[4]

This compound is a novel compound that strategically combines the privileged quinoline N-oxide core with two key substituents: a 5-acetyl group and an 8-phenylmethoxy (benzyloxy) group.[5] The interplay of these functionalities presents a compelling opportunity for the development of new therapeutic leads. This guide will provide a predictive and investigative framework for elucidating the SAR of this molecule, offering a roadmap for its synthesis, biological evaluation, and optimization.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would likely commence with the synthesis of the parent quinoline, 5-acetyl-8-(phenylmethoxy)quinoline, followed by N-oxidation.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

The synthesis would likely begin with the protection of the hydroxyl group of 8-hydroxyquinoline as a benzyl ether. Subsequent Friedel-Crafts acetylation would introduce the acetyl group at the 5-position.[5] The final step would be the N-oxidation of the quinoline nitrogen, which can be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[6]

Upon successful synthesis, rigorous characterization is imperative. This would involve a suite of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl of the acetyl group and the N-oxide bond.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Postulated Biological Activity and Mechanistic Pathways

Based on the extensive literature on quinoline N-oxides, it is reasonable to postulate that this compound will exhibit significant biological activity, most notably in the realms of oncology and infectious diseases.[1][7]

Anticancer Potential: Many quinoline derivatives exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.[1] A prominent target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1] It is hypothesized that this compound could act as an inhibitor of one or more kinases within this pathway. Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells.[5]

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: Substituted quinoline N-oxides have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][4] Their mechanism of action is often attributed to the inhibition of essential cellular processes in these microorganisms.

A Framework for Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR is crucial for optimizing the therapeutic potential of this novel compound.[8][9] The SAR investigation should focus on the independent and synergistic contributions of the three key structural motifs: the quinoline N-oxide core, the 5-acetyl group, and the 8-phenylmethoxy group.

Caption: General workflow for a structure-activity relationship study.

The Quinoline N-Oxide Core